molecular formula C17H19BrN2 B2949157 1-[(4-Bromophenyl)(phenyl)methyl]piperazine CAS No. 68240-62-0

1-[(4-Bromophenyl)(phenyl)methyl]piperazine

Cat. No.: B2949157
CAS No.: 68240-62-0
M. Wt: 331.257
InChI Key: RMXZOOYQUFHRPE-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)(phenyl)methyl]piperazine is a chemical compound with the molecular formula C17H19BrN2. It is a member of the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group and a phenylmethyl group attached to a piperazine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)(phenyl)methyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)(phenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

1-[(4-Bromophenyl)(phenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)(phenyl)methyl]piperazine is unique due to the combination of the bromophenyl and phenylmethyl groups attached to the piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[(4-bromophenyl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXZOOYQUFHRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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